Methyl 6-(1,3-dioxoisoindol-2-yl)hexanoate
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Overview
Description
Methyl 6-(1,3-dioxoisoindol-2-yl)hexanoate is a chemical compound with the molecular formula C15H17NO4 and a molecular weight of 275.30 g/mol . It is characterized by the presence of a phthalimide group attached to a hexanoate ester chain. This compound is often used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(1,3-dioxoisoindol-2-yl)hexanoate typically involves the reaction of phthalic anhydride with 6-aminohexanoic acid, followed by esterification with methanol. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(1,3-dioxoisoindol-2-yl)hexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the phthalimide group to a phthalamide or phthalic acid derivative.
Substitution: Nucleophilic substitution reactions can occur at the ester or phthalimide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Phthalamide or phthalic acid derivatives.
Substitution: Various substituted esters or amides depending on the nucleophile used.
Scientific Research Applications
Methyl 6-(1,3-dioxoisoindol-2-yl)hexanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 6-(1,3-dioxoisoindol-2-yl)hexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The phthalimide group can form stable complexes with proteins, affecting their function and activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or research outcomes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-(1,3-dioxoisoindolin-2-yl)hexanoate
- 2H-Isoindole-2-hexanoic acid, 1,3-dihydro-1,3-dioxo-, methyl ester
- Rarechem al mh 0082
Uniqueness
Methyl 6-(1,3-dioxoisoindol-2-yl)hexanoate is unique due to its specific structural features, such as the phthalimide group and the hexanoate ester chain. These features confer distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
methyl 6-(1,3-dioxoisoindol-2-yl)hexanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-20-13(17)9-3-2-6-10-16-14(18)11-7-4-5-8-12(11)15(16)19/h4-5,7-8H,2-3,6,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSCDTSMHMCDXAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCN1C(=O)C2=CC=CC=C2C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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